molecular formula C21H12ClN3S B13983316 2-Chloro-4-(3-dibenzothienyl)-6-phenyl-1,3,5-triazine

2-Chloro-4-(3-dibenzothienyl)-6-phenyl-1,3,5-triazine

Cat. No.: B13983316
M. Wt: 373.9 g/mol
InChI Key: JQGZWTSPQDXIKD-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-dibenzothienyl)-6-phenyl-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloro group, a dibenzothienyl group, and a phenyl group attached to the triazine ring

Preparation Methods

The synthesis of 2-Chloro-4-(3-dibenzothienyl)-6-phenyl-1,3,5-triazine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine with dibenzothiophene in the presence of a suitable catalyst. The reaction conditions may include elevated temperatures and the use of solvents such as dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-Chloro-4-(3-dibenzothienyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced using common reagents such as hydrogen peroxide or sodium borohydride.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-4-(3-dibenzothienyl)-6-phenyl-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-dibenzothienyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-4-(3-dibenzothienyl)-6-phenyl-1,3,5-triazine can be compared with other similar compounds, such as:

    2-Chloro-4,6-diphenyl-1,3,5-triazine: Lacks the dibenzothienyl group, which may result in different chemical and biological properties.

    2,4’-Bi-9H-carbazole, 9-[4-(4-dibenzofuranyl)-2-dibenzothienyl]-9’-phenyl: Contains a dibenzofuranyl group in addition to the dibenzothienyl group, leading to different applications and properties.

Properties

Molecular Formula

C21H12ClN3S

Molecular Weight

373.9 g/mol

IUPAC Name

2-chloro-4-dibenzothiophen-3-yl-6-phenyl-1,3,5-triazine

InChI

InChI=1S/C21H12ClN3S/c22-21-24-19(13-6-2-1-3-7-13)23-20(25-21)14-10-11-16-15-8-4-5-9-17(15)26-18(16)12-14/h1-12H

InChI Key

JQGZWTSPQDXIKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC4=C(C=C3)C5=CC=CC=C5S4

Origin of Product

United States

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